molecular formula C24H18BrNO2 B4010024 5-(4-bromophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione

5-(4-bromophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione

Cat. No. B4010024
M. Wt: 432.3 g/mol
InChI Key: IYRHCUDUXZCYLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azaspirocycles, including compounds similar to "5-(4-bromophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione," involves multicomponent condensation and innovative methodologies to create functionalized pyrrolidines, piperidines, and azepines. These processes are pivotal for advancing chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).

Molecular Structure Analysis

The molecular structure and physicochemical properties of azaspirocycles have been extensively studied. Techniques such as X-ray diffraction and spectroscopic analyses (FT-IR, FT-Raman, NMR) play a crucial role in understanding the configuration and conformation of these compounds. One study on a related azaspiro compound highlighted the detailed molecular structure analysis through X-ray diffraction (Murthy et al., 2019).

Chemical Reactions and Properties

Azaspirocycles undergo various chemical reactions, demonstrating their versatile reactivity profile. Studies have explored the reactivity of substituted azaspiro compounds with nucleophiles, revealing the formation of unique chemical structures with potential biological activity (Ogino, Yoshida, & Kozuka, 1978). These reactions are essential for synthesizing novel compounds with specific functional groups.

Physical Properties Analysis

The physical properties of azaspirocycles, including solubility, melting point, and crystallinity, are determined through various analytical techniques. Spectroscopic methods and crystallography provide insights into the compound's stability and physical behavior under different conditions. For instance, the preparation and structure analysis of related compounds have shown how dimerization and configuration influence physical properties (Voss, Röske, & Adiwidjaja, 2019).

Chemical Properties Analysis

The chemical properties of "5-(4-bromophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione" and related compounds, including reactivity, stability, and functional group behavior, are critical for their application in various fields. Studies focusing on the synthesis and reactivity of azaspirocycles contribute to understanding these chemical properties and their implications for drug design and synthesis (Banert et al., 2002).

properties

IUPAC Name

5-(4-bromophenyl)-2,2-diphenyl-5-azaspiro[2.4]heptane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrNO2/c25-19-11-13-20(14-12-19)26-21(27)15-23(22(26)28)16-24(23,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRHCUDUXZCYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)C12CC2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-bromophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione
Reactant of Route 2
Reactant of Route 2
5-(4-bromophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione
Reactant of Route 3
5-(4-bromophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione
Reactant of Route 4
5-(4-bromophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione
Reactant of Route 5
Reactant of Route 5
5-(4-bromophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione
Reactant of Route 6
5-(4-bromophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione

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